molecular formula C25H27N3O4S B11441875 3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11441875
M. Wt: 465.6 g/mol
InChI Key: AZOORSZOEOFPPC-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound featuring a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various aryl halides, amines, and nitriles, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves the inhibition of specific molecular targets such as enzymes and receptors. This compound can interact with proteins like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific structural features and the presence of both 4-ethylphenyl and 2,4,5-trimethoxyphenyl groups. These groups contribute to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C25H27N3O4S/c1-5-16-6-8-17(9-7-16)27-14-28-24(29)11-18(20(13-26)25(28)33-15-27)19-10-22(31-3)23(32-4)12-21(19)30-2/h6-10,12,18H,5,11,14-15H2,1-4H3

InChI Key

AZOORSZOEOFPPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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